

# Application Notes and Protocols for GSK2245035 Dose-Response Studies in Cell Culture

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## Compound of Interest

Compound Name: GSK2245035 maleate

Cat. No.: B15194511

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## Introduction

GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN $\alpha$ , and other pro-inflammatory cytokines. This immunomodulatory activity makes GSK2245035 a compound of interest for therapeutic applications, including the treatment of allergic diseases like asthma. These application notes provide detailed protocols for assessing the dose-response of GSK2245035 in cell culture, focusing on primary human peripheral blood mononuclear cells (PBMCs), a key target cell population.

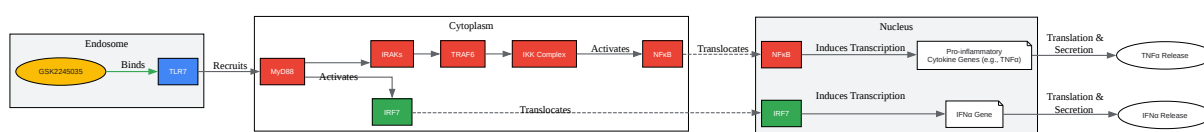
## Mechanism of Action: TLR7 Signaling Pathway

GSK2245035, upon binding to TLR7 in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) within the PBMC population, initiates a signaling cascade through the adaptor protein MyD88. This leads to two main downstream pathways:

- **IFN $\alpha$  Production:** Activation of Interferon Regulatory Factor 7 (IRF-7) culminates in the robust production of IFN $\alpha$ .

- Pro-inflammatory Cytokine Production: Activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway results in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα).

GSK2245035 has been shown to be highly selective for the induction of IFNα over pro-inflammatory cytokines.[1]



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Caption: TLR7 Signaling Pathway Activated by GSK2245035.

## Data Presentation: Dose-Response of GSK2245035 in Human PBMCs

The following tables summarize the in vitro potency of GSK2245035 in inducing cytokine production in human peripheral blood mononuclear cells (PBMCs) and whole blood. Potency is expressed as pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.

Cytokine	Cell Type	Potency (pEC50)
IFN $\alpha$	Human PBMC	9.3
TNF $\alpha$	Human PBMC	6.8
IFN $\alpha$	Human Whole Blood	7.5
TNF $\alpha$	Human Whole Blood	<5.0

Table 1: Potency of GSK2245035 in Inducing IFN $\alpha$  and TNF $\alpha$ .

Cytokine	Cell Type	Potency (EC50, nM)
IL-12p70	Human PBMC	1.8
IL-10	Human PBMC	5.6
IFN $\gamma$	Human PBMC	2.5
IL-1 $\beta$	Human PBMC	>1000

Table 2: Potency of GSK2245035 in Inducing Other Cytokines in Human PBMCs.

## Experimental Protocols

### Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

- Whole blood collected in heparinized tubes
- Ficoll-Paque™ PLUS
- Phosphate-Buffered Saline (PBS)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin (complete medium)

## Protocol:

- Dilute whole blood 1:1 with PBS.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, avoiding mixing.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
- Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 50 mL.
- Centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.
- Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

## Dose-Response Stimulation of PBMCs with GSK2245035

## Materials:

- Isolated human PBMCs
- Complete RPMI 1640 medium
- GSK2245035 stock solution (e.g., in DMSO)
- 96-well cell culture plates

## Protocol:

- Resuspend PBMCs in complete RPMI 1640 medium to a final concentration of  $1 \times 10^6$  cells/mL.

- Plate 100  $\mu$ L of the cell suspension into each well of a 96-well plate ( $1 \times 10^5$  cells/well).
- Prepare serial dilutions of GSK2245035 in complete RPMI 1640 medium. A typical concentration range to test would be from 1 pM to 10  $\mu$ M. Include a vehicle control (e.g., DMSO at the same final concentration as the highest GSK2245035 concentration).
- Add 100  $\mu$ L of the GSK2245035 dilutions or vehicle control to the appropriate wells. The final volume in each well should be 200  $\mu$ L.
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24-48 hours. The optimal incubation time may need to be determined empirically for specific cytokines.
- After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
- Carefully collect the supernatant for cytokine analysis. Supernatants can be stored at -80°C until analysis.

## Cytokine Quantification by ELISA

### Materials:

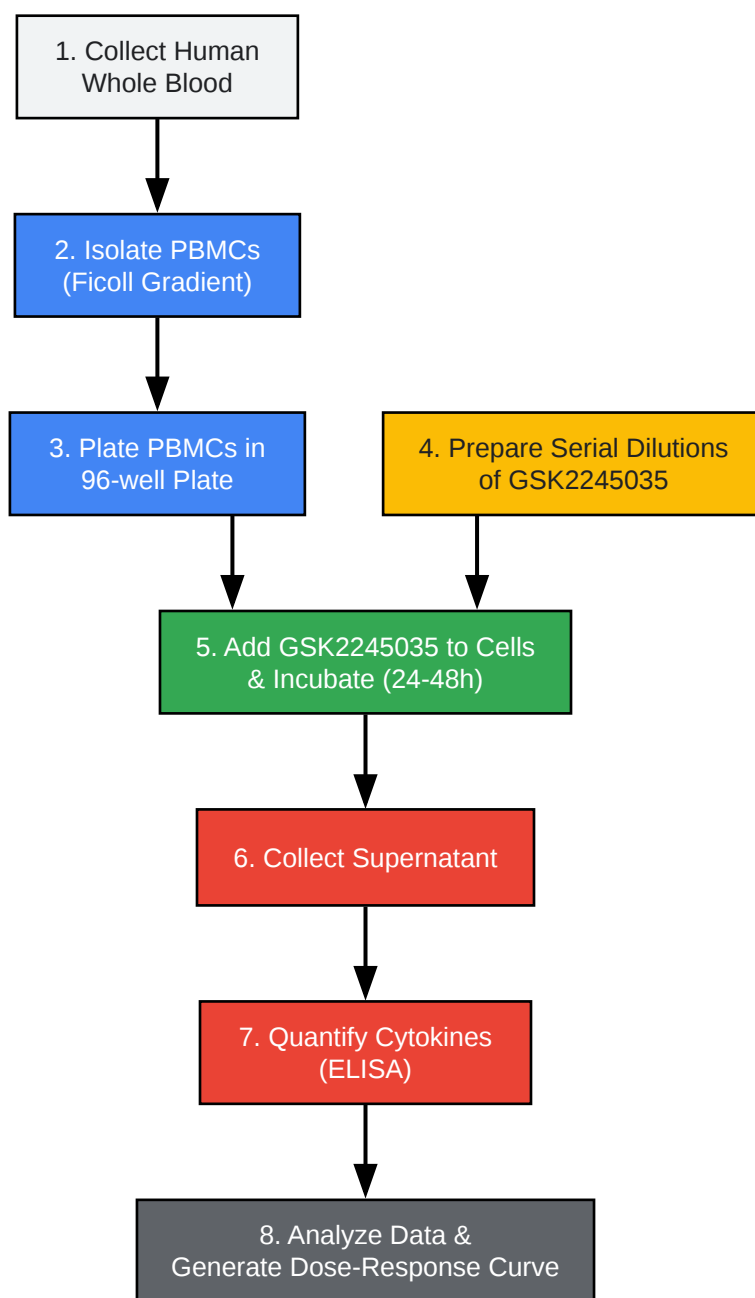
- Cell culture supernatants
- Commercially available ELISA kits for human IFN $\alpha$ , TNF $\alpha$ , IL-12p70, IL-10, and IFN $\gamma$
- ELISA plate reader

### Protocol:

- Follow the manufacturer's instructions for the specific ELISA kit being used.
- Briefly, coat a 96-well ELISA plate with the capture antibody.
- Wash the plate and block non-specific binding sites.
- Add cell culture supernatants and standards to the wells and incubate.
- Wash the plate and add the detection antibody.

- Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
- Wash the plate and add the substrate solution.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the cytokine concentrations in the samples based on the standard curve.

## Experimental Workflow



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Caption: Workflow for GSK2245035 Dose-Response Assay.

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## References

- 1. pubs.acs.org [pubs.acs.org]
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